Cas no 2229205-24-5 (methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate)

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate is a specialized ester compound featuring an imidazole moiety and a hydroxyl group, which contribute to its reactivity and potential applications in organic synthesis. The presence of both hydroxy and ester functional groups allows for versatile derivatization, making it useful in the preparation of pharmaceuticals, agrochemicals, or fine chemicals. The ethyl-substituted imidazole ring enhances its stability and solubility in polar solvents, while the branched alkyl chain influences steric and electronic properties. This compound may serve as an intermediate in the synthesis of biologically active molecules or as a ligand in coordination chemistry. Its structural features suggest utility in asymmetric synthesis or catalysis.
methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate structure
2229205-24-5 structure
Product Name:methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate
CAS No:2229205-24-5
MF:C11H18N2O3
MW:226.272222995758
CID:5922341
PubChem ID:165626871
Update Time:2025-06-09

methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate
    • EN300-1777194
    • 2229205-24-5
    • Inchi: 1S/C11H18N2O3/c1-5-13-7-6-12-10(13)11(2,3)8(14)9(15)16-4/h6-8,14H,5H2,1-4H3
    • InChI Key: RMNOAQZOZHKCII-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C(C)(C)C1=NC=CN1CC

Computed Properties

  • Exact Mass: 226.13174244g/mol
  • Monoisotopic Mass: 226.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.4Ų

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methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate Related Literature

Additional information on methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate (CAS No. 2229205-24-5): A Comprehensive Overview

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate (CAS No. 2229205-24-5) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research findings.

Chemical Properties: Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate is a derivative of imidazole with a molecular formula of C14H19NO3. The compound features a central imidazole ring substituted with an ethyl group and a methyl ester moiety attached to a hydroxybutanoate chain. Its molecular weight is approximately 249.30 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental conditions.

Synthesis Methods: The synthesis of methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate can be achieved through several routes. One common method involves the reaction of 1-ethylimidazole with an appropriate carboxylic acid derivative, followed by esterification with methanol. Another approach involves the coupling of an imidazole derivative with a hydroxybutanoic acid ester using a suitable coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride). These methods have been optimized to yield high purity and yield of the target compound.

Biological Activities: Recent studies have highlighted the potential biological activities of methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.

Clinical Applications: While methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate is still in the early stages of development, its promising biological activities have led to increased interest in its potential clinical applications. Researchers are currently exploring its use in combination therapies with existing drugs to enhance treatment efficacy and reduce side effects. For example, preliminary studies have shown that combining the compound with conventional chemotherapeutic agents can synergistically enhance their anti-cancer effects.

Current Research Trends: The field of medicinal chemistry is continuously evolving, and recent advancements have shed new light on the potential applications of imidazole derivatives like methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxy-3-methylbutanoate. One area of focus is the development of prodrugs that can improve the pharmacokinetic properties and bioavailability of the compound. Prodrug strategies involve modifying the molecule to enhance its stability and solubility, thereby improving its therapeutic index.

Another emerging trend is the use of computational methods to predict and optimize the biological activities of imidazole derivatives. Machine learning algorithms and molecular docking studies are being employed to identify novel derivatives with enhanced potency and selectivity. These approaches can significantly accelerate the drug discovery process and reduce the time and cost associated with traditional screening methods.

Conclusion: Methyl 3-(1-ethyl-1H-imidazol-2-y l)-2-hydroxy -3-meth ylbu tanoa te (CAS No. 2 29 905 - 4 -5) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development in both academic and industrial settings. As more studies are conducted, it is likely that new insights into its mechanisms of action and clinical utility will emerge, paving the way for innovative treatments in various medical fields.

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